![molecular formula C16H15BrN4O3S B2896104 1-acetyl-N-(4-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide CAS No. 1251674-44-8](/img/structure/B2896104.png)
1-acetyl-N-(4-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide
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Description
1-acetyl-N-(4-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Scientific Research Applications
Antimicrobial Activity
Compound A has been studied for its potential as an antimicrobial agent. The presence of the benzimidazole moiety, which is known for its biological activity, suggests that Compound A could be effective against a range of microbial pathogens . Research indicates that derivatives of benzimidazole can disrupt bacterial cell division by targeting the FtsZ protein, a key protein in bacterial cytokinesis . This makes Compound A a candidate for further study in the development of new antibacterial drugs.
Antifungal Applications
The structural similarity of Compound A to other molecules with antifungal properties suggests it may also serve as an effective antifungal agent. Historically, molecules like ketoconazole have been used against a broad array of systematic and superficial fungal infections, and Compound A could be explored for similar applications given its molecular framework .
Anti-Oxidant Effects
Compounds with a benzophenone backbone, like Compound A, have been synthesized and evaluated for their antioxidant effects. These compounds can scavenge free radicals, which are implicated in various diseases and aging processes. The antioxidant properties of Compound A could be harnessed in pharmaceuticals or as dietary supplements to combat oxidative stress .
Drug Synthesis and Design
The benzylic position in Compound A is reactive and can undergo various chemical reactions, making it a valuable intermediate in drug synthesis. It can be used in free radical bromination or nucleophilic substitution reactions, which are fundamental in creating a wide range of pharmaceutical compounds .
Pharmacological Research
The methoxyphenyl group in Compound A is a common feature in many pharmacologically active compounds. This suggests that Compound A could be used as a building block in the synthesis of new drugs, particularly those targeting the central nervous system where methoxyphenyl compounds are often active .
Organometallic Chemistry
Compound A’s structure contains functional groups that are relevant in organometallic chemistry. It could potentially be used in cross-coupling reactions, such as Suzuki or Stille reactions, which are pivotal in the synthesis of complex organic molecules .
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3S/c1-9-3-4-11(10(17)5-9)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTDUPYXTXBZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4-methoxyphenyl)-3,3-dimethylindoline-5-sulfonamide |
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